3-(Aminomethyl)-4-bromophenol;hydrochloride
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Overview
Description
3-(Aminomethyl)-4-bromophenol;hydrochloride is an organic compound that features a bromine atom, an aminomethyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-bromophenol;hydrochloride typically involves the bromination of phenol followed by the introduction of the aminomethyl group. One common method is to start with 4-bromophenol, which is then subjected to a Mannich reaction to introduce the aminomethyl group. The reaction conditions often involve the use of formaldehyde and a secondary amine under acidic conditions to facilitate the Mannich reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and Mannich reactions. The process would be optimized for yield and purity, often involving the use of continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-bromophenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)-4-bromophenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-bromophenol;hydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenol: Lacks the aminomethyl group, making it less versatile in terms of chemical reactivity.
3-(Aminomethyl)phenol: Lacks the bromine atom, which reduces its potential for halogen bonding.
3-(Aminomethyl)-4-chlorophenol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
3-(Aminomethyl)-4-bromophenol;hydrochloride is unique due to the presence of both the aminomethyl group and the bromine atom. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-(aminomethyl)-4-bromophenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3,10H,4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVGIWZWILIGMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CN)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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